2-(Methoxymethyl)-1-neopentylaziridine
Description
2-(Methoxymethyl)-1-neopentylaziridine (compound 5f) is a substituted aziridine characterized by a methoxymethyl group at the C2 position and a bulky neopentyl (2,2-dimethylpropyl) group at the N1 position. Its synthesis involves the reaction of 2-(bromomethyl)-1-neopentylaziridine with sodium methoxide in methanol under reflux, yielding 72% of the product as a colorless oil . Structural confirmation was achieved via NMR and IR spectroscopy, with elemental analysis validating its molecular formula (C₁₀H₁₉NO) . The methoxymethyl substituent enhances solubility in polar aprotic solvents, while the neopentyl group confers steric stability, making it a valuable intermediate in organic synthesis, particularly for ring-opening reactions or as a precursor to morpholine derivatives .
Properties
CAS No. |
678965-65-6 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-2-(methoxymethyl)aziridine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)7-10-5-8(10)6-11-4/h8H,5-7H2,1-4H3 |
InChI Key |
NQPDXIAGFIBEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CC1COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-neopentylaziridine typically involves the reaction of a suitable aziridine precursor with methoxymethyl and neopentyl groups. One common method is the nucleophilic substitution reaction where a halogenated aziridine reacts with methoxymethyl and neopentyl nucleophiles under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of 2-(Methoxymethyl)-1-neopentylaziridine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1-neopentylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl or neopentyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aziridines.
Scientific Research Applications
2-(Methoxymethyl)-1-neopentylaziridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1-neopentylaziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Steric and Electronic Effects
- Neopentyl vs.
- C2 Substituent Reactivity : Methoxymethyl (5f ) and allyloxymethyl (5g ) groups enhance electrophilicity at the aziridine ring, facilitating nucleophilic ring-opening. The tert-butoxymethyl group in 5h , however, may hinder reactivity due to steric constraints .
Biological Activity
2-(Methoxymethyl)-1-neopentylaziridine is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and mechanisms of action. We will also examine relevant case studies and research findings that support these claims.
Chemical Structure
The chemical structure of 2-(Methoxymethyl)-1-neopentylaziridine can be described as follows:
- Molecular Formula : C₉H₁₉N
- IUPAC Name : 2-(Methoxymethyl)-1-neopentylaziridine
This structure contributes to its unique properties and interactions within biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-(Methoxymethyl)-1-neopentylaziridine against various pathogens. The compound has demonstrated effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that 2-(Methoxymethyl)-1-neopentylaziridine may serve as a lead compound for developing new antimicrobial agents, particularly in the context of rising antibiotic resistance.
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
The cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 150 µg/mL for HeLa cells and 180 µg/mL for A549 cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 150 |
| A549 | 180 |
These findings suggest that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Study: Antimicrobial Activity
A detailed case study examined the antimicrobial effects of various derivatives of aziridine compounds, including 2-(Methoxymethyl)-1-neopentylaziridine. The study found that modifications to the aziridine ring significantly influenced antimicrobial potency. The findings suggest that structural variations can enhance or diminish biological activity, providing insights into optimizing drug design.
Research Findings: Mechanistic Insights
Research utilizing molecular docking studies has provided insights into how 2-(Methoxymethyl)-1-neopentylaziridine interacts with target proteins involved in bacterial resistance mechanisms. The compound was found to bind effectively to the active sites of key enzymes, potentially inhibiting their function and leading to increased susceptibility of resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
